(4-Methyl-1,3-oxazol-5-yl)methylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVKHZDHOHYHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methyl 1,3 Oxazol 5 Yl Methylamine and Analogues
Established Strategies for 1,3-Oxazole Core Formation
Classic methodologies for oxazole (B20620) synthesis have long been the bedrock of heterocyclic chemistry, providing reliable pathways to the oxazole core. These reactions, often named after their discoverers, are characterized by specific precursor requirements and substitution patterns on the resulting heterocycle.
Van Leusen Oxazole Synthesis and its Variants for 5-Substituted Oxazoles
First reported in 1972, the Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes. nih.govchemrxiv.org The reaction utilizes tosylmethyl isocyanide (TosMIC), a stable and odorless reagent, which acts as a C2N1 synthon. nih.gov The general mechanism proceeds via a base-mediated [3+2] cycloaddition. chemrxiv.org Initially, the base deprotonates the active methylene group of TosMIC. The resulting anion attacks the aldehyde carbonyl, forming an intermediate that cyclizes to an oxazoline (B21484). Subsequent elimination of the tosyl group (p-toluenesulfinic acid) under basic conditions yields the 5-substituted oxazole. nih.govchemrxiv.org
The versatility of the Van Leusen synthesis has been expanded through various modifications. For instance, a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid as the solvent can produce 4,5-disubstituted oxazoles in high yields. nih.gov This variant is particularly relevant for synthesizing analogues of (4-Methyl-1,3-oxazol-5-yl)methylamine, as it allows for the introduction of the C4-methyl group. Aromatic aldehydes bearing electron-withdrawing groups tend to show higher reactivity in these syntheses. nih.gov
| Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, TosMIC | K₂CO₃, Methanol (reflux) | 5-Substituted Oxazole | nih.gov |
| Aldehyde, TosMIC, Aliphatic Halide | Base, Ionic Liquid | 4,5-Disubstituted Oxazole | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde, TosMIC | Base | 5-(2-tosylquinolin-3-yl)oxazole | nih.gov |
Robinson-Gabriel and Fischer Oxazole Synthesis in the Context of Oxazole Derivatives
The Robinson-Gabriel synthesis is a classic method that involves the cyclodehydration of α-acylamino ketones to form oxazoles. nih.gov This reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride. nih.gov The mechanism involves the protonation of the keto-carbonyl group, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole. While traditionally used for 2,5-disubstituted oxazoles, this method can be adapted for other substitution patterns provided the appropriately substituted α-acylamino ketone precursor is available.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is another foundational method that typically yields 2,5-disubstituted oxazoles. nih.gov The reaction condenses a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. nih.gov The reactants are usually aromatic, leading to 2,5-diaryloxazoles. The reaction proceeds by dissolving the reactants in a dry solvent like ether and passing dry HCl gas through the solution. nih.gov The product precipitates as the hydrochloride salt.
| Synthesis Method | Starting Materials | Typical Product | Key Conditions |
|---|---|---|---|
| Robinson-Gabriel | α-Acylamino ketone | 2,5-Disubstituted Oxazole | Strong acid (e.g., H₂SO₄) |
| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted Oxazole | Anhydrous HCl, Dry Ether |
Bredereck Reaction and its Application to 2,4-Disubstituted Oxazoles
The Bredereck reaction provides a route to oxazole derivatives through the reaction of α-haloketones with amides, particularly formamide. nih.govresearchgate.net This method is noted for its utility in synthesizing 2,4-disubstituted oxazoles. researchgate.netresearchgate.net The reaction of an α-haloketone with formamide can, however, sometimes lead to a mixture of oxazole and imidazole products. researchgate.net The "formamide synthesis," as reported by Bredereck, involves the cyclization of an amide with an α-haloketone. researchgate.net For the synthesis of a 4-methyl substituted oxazole, a precursor such as α-chloroacetone could be employed. This approach is considered an efficient and economical process for oxazole synthesis. researchgate.netresearchgate.net
Cyclization of Precursors: From Alpha-Amino Esters and Isocyanides to 5-(Aminomethyl)oxazoles
Directly constructing the 5-(aminomethyl)oxazole moiety is a highly convergent strategy. One such approach involves the reaction of N-protected α-amino esters with α-lithiated isocyanides. This method allows for the efficient and general preparation of chiral N-protected 5-(aminomethyl)oxazoles, which are direct precursors to compounds like this compound.
Another relevant pathway utilizes amino acids as starting materials to generate key intermediates. For example, N-acylamino acids can be converted into oxazol-5(4H)-ones through N-acylation followed by cyclodehydration. nih.gov These oxazolones are versatile intermediates that can be further elaborated. Research by Nefzi has demonstrated the synthesis of novel oxazole-containing amino acids starting from serine, aspartic, or glutamic acid methyl esters, highlighting the utility of readily available amino acid pools for constructing complex oxazole derivatives. thieme.de These strategies provide a direct link between the chiral pool of amino acids and the synthesis of functionalized oxazoles.
Innovative Approaches for Oxazole Ring Construction
Modern synthetic organic chemistry has introduced novel methods for heterocycle formation that often offer milder conditions, greater functional group tolerance, and unique reactivity compared to classical methods. Oxidative cyclization protocols are at the forefront of these innovations for oxazole synthesis.
Oxidative Cyclization Protocols (e.g., Phenyliodine Diacetate-Mediated, Copper-Facilitated)
Phenyliodine(III) diacetate (PIDA) is a hypervalent iodine reagent that mediates the intramolecular oxidative cyclization of enamides to form functionalized oxazoles. This metal-free approach is advantageous due to its broad substrate scope and the environmentally benign nature of iodine reagents. The reaction typically proceeds in moderate to good yields and represents a powerful method for creating the oxidative carbon-oxygen bond necessary for the oxazole ring.
Copper-facilitated oxidative cyclization offers another modern route to polysubstituted oxazoles. These reactions often proceed under mild conditions and can utilize readily available starting materials. Copper catalysts, in conjunction with an oxidant, facilitate the tandem formation of C-N and C-O bonds required for the oxazole core. This methodology has been shown to be a highly efficient alternative for the synthesis of diverse oxazole derivatives.
| Method | Key Reagent/Catalyst | Precursor | Key Features |
|---|---|---|---|
| PIDA-Mediated | Phenyliodine(III) diacetate (PIDA) | Enamides | Metal-free, broad substrate scope |
| Copper-Facilitated | Copper salt (e.g., Cu(II)) | Various (e.g., enamides) | Mild conditions, high efficiency |
Metal-Catalyzed Annulation and Cycloisomerization Protocols (e.g., Palladium, Copper, Silver Catalysis)
Transition metal catalysis provides powerful and versatile tools for the construction of the 1,3-oxazole ring through annulation (ring-forming) and cycloisomerization reactions. These methods often proceed under mild conditions with high efficiency and functional group tolerance.
Palladium Catalysis: Palladium catalysts are highly effective for synthesizing oxazole derivatives through C-H activation pathways and cross-coupling reactions. acs.orgorganic-chemistry.org One prominent strategy involves the reaction of amides and ketones, which proceeds through a sequential C-N bond formation followed by a C-O bond formation to close the ring. acs.orgorganic-chemistry.org For instance, the synthesis of substituted oxazoles can be achieved from simple benzamides and ketones using a palladium acetate catalyst, often with an oxidant like K₂S₂O₈ and a promoter such as CuBr₂. organic-chemistry.org Direct arylation is another palladium-catalyzed method that allows for the regioselective formation of C-C bonds at the C-2 and C-5 positions of a pre-formed oxazole ring. organic-chemistry.orgacs.org
Copper Catalysis: Copper-catalyzed methods are widely employed for synthesizing polysubstituted oxazoles. acs.org A common approach is the tandem oxidative cyclization, which can form the desired products from readily available starting materials under mild conditions. acs.org For example, copper(II) triflate has been used to catalyze the reaction between α-diazoketones and amides to yield 2,4-disubstituted oxazoles. tandfonline.com Another strategy involves the copper-catalyzed amidation of vinyl halides, followed by an intramolecular cyclization to form the oxazole ring. jetir.org These methods are attractive due to the low cost and low toxicity of copper catalysts compared to other transition metals.
Silver Catalysis: Silver(I) salts have emerged as effective catalysts for the cyclization of propargylamides and allenylamides to afford functionalized oxazoles. acs.orgacs.org The silver(I)-catalyzed rearrangement of N-sulfonyl propargylamides can lead to 4-(sulfonylmethyl)oxazoles with high regioselectivity. acs.orgacs.org The reaction typically proceeds through a 5-exo-dig cyclization mode. acs.org Silver catalysts are valued for their high efficiency and selectivity in these transformations. nih.gov
Table 1: Comparison of Metal-Catalyzed Oxazole Synthesis Methods
| Catalyst System | Starting Materials | Key Transformation | Advantages |
|---|---|---|---|
| Pd(OAc)₂ / K₂S₂O₈ | Amides, Ketones | Sequential C-N/C-O bond formation via C-H activation organic-chemistry.org | High efficiency, readily available starting materials. acs.orgorganic-chemistry.org |
| Cu(II) triflate | α-Diazoketones, Amides | Coupling and cyclocondensation tandfonline.com | Mild conditions, good yields, versatile for 2,4-disubstitution. tandfonline.com |
| CuI / Ligand | Enamides | Oxidative C-H/N-H annulation | Good functional group tolerance. |
| AgBF₄ | N-sulfonyl propargylamides | acs.orgacs.org rearrangement and cyclization acs.org | High regioselectivity, efficient for functionalized oxazoles. acs.orgacs.org |
Transition-Metal-Free Intramolecular Cyclizations
To address the cost, toxicity, and removal challenges associated with some transition metals, metal-free synthetic routes have gained significant attention. researchgate.net These methods often rely on the use of common reagents to promote the intramolecular cyclization necessary for oxazole ring formation.
One established approach is the iodine-mediated domino oxidative cyclization. organic-chemistry.org This method allows for the synthesis of polysubstituted oxazoles from readily available starting materials under mild, metal-free conditions. For example, N-propargylamides can undergo intramolecular iodooxygenation using reagents like (diacetoxyiodo)benzene (PIDA) and a lithium iodide (LiI) source to form oxazole precursors. researchgate.net Another strategy involves an unprecedented electrochemically driven oxidative 5-exo-dig radical cyclization of N-propargylbenzamides with alcohols, which provides a sustainable and straightforward route to oxazole ketals without external catalysts or chemical oxidants. rsc.org Base-induced transformations of precursors like 2-acyl-3-alkyl-2H-azirines also provide a metal-free pathway to the oxazole core. organic-chemistry.org These transition-metal-free protocols represent environmentally benign and practical alternatives for constructing the oxazole scaffold. researchgate.netrsc.org
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net MCRs are valued for their high atom economy, convergence, and operational simplicity, making them ideal for generating libraries of structurally diverse molecules. researchgate.netrsc.org
The van Leusen oxazole synthesis is a classic and widely used MCR for preparing 5-substituted oxazoles. nih.govijpsonline.com This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions. nih.gov The process forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final 5-substituted oxazole. nih.gov This method is particularly relevant for synthesizing analogues of this compound, as the C-5 position is directly functionalized.
More recent developments include photochemical three-component reactions that allow for the construction of complex 2,4,5-trisubstituted oxazoles from simple starting materials like iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under visible light, without the need for catalysts or additives. rsc.orgnih.gov
Table 2: Examples of Multicomponent Reactions for Oxazole Synthesis
| Reaction Name | Components | Key Features |
|---|---|---|
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | Forms 5-substituted oxazoles; robust and widely used. nih.govijpsonline.com |
| Photochemical Three-Component Reaction | Iodonium-phosphonium ylide, Carboxylic acid, Nitrile | Visible-light induced, catalyst- and additive-free, high efficiency. rsc.orgnih.gov |
| Lewis Acid-Promoted Three-Component Reaction | Amides, Ynals, Sodium sulfinates | Transition-metal-free, high step economy, good regioselectivity. researchgate.net |
Regioselective Functionalization of the 1,3-Oxazole Nucleus
Post-synthesis modification of the oxazole ring is a powerful strategy for introducing molecular diversity. Regioselective functionalization, particularly at the C-2 and C-5 positions, is critical for structure-activity relationship studies.
Directed Arylation and Heteroarylation Strategies at C-2 and C-5 Positions
Direct C-H arylation has become a cornerstone of modern synthetic chemistry, allowing for the formation of C-C bonds without the need for pre-functionalized substrates like organometallic reagents. beilstein-journals.org The acidity of the protons on the oxazole ring generally follows the order C-2 > C-5 > C-4, which can be exploited for selective deprotonation and functionalization. thepharmajournal.com
Palladium catalysis is extensively used for the direct arylation of oxazoles. nih.gov Remarkably, the regioselectivity of these reactions can often be controlled by the choice of reaction conditions. For example, using specific phosphine ligands and solvents, palladium-catalyzed C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org This allows for complementary and highly regioselective access to either 2-arylated or 5-arylated oxazoles from a common precursor. organic-chemistry.org The first examples of direct C-5 heteroarylation of oxazole were reported using a Pd(PPh₃)₄ catalyst with chloropyrazines. beilstein-journals.org
Deprotonation strategies also enable selective functionalization. The deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole with a strong base like LDA readily provides a C-5 carbanion that can react with various electrophiles, leading to 5-substituted oxazoles. acs.org
Stereoselective and Chiral Synthesis of Oxazole Derivatives
The introduction of chirality is a fundamental goal in the synthesis of bioactive molecules. While the oxazole ring itself is planar and achiral, stereocenters can be incorporated into its substituents. Stereoselective synthesis aims to control the three-dimensional arrangement of these substituents.
Chiral oxazoline derivatives are valuable intermediates in asymmetric synthesis. researchgate.net These can be synthesized from chiral starting materials, such as amino acids, and subsequently used as ligands in metal-catalyzed asymmetric reactions. researchgate.net For instance, chiral salicyl-oxazoline (Salox) ligands have been used with cobalt catalysts for atroposelective C-H activation/annulation processes to create axially chiral products. researchgate.net While direct asymmetric synthesis of the oxazole ring is less common, chiral auxiliaries attached to the starting materials can guide the stereochemical outcome of cyclization or functionalization reactions. Another approach involves the synthesis of molecules containing both a stereogenic center and an oxazole ring, which can be achieved through methods like the ene reaction involving methylidene heterocycles. researchgate.net
Synthetic Routes for the Introduction and Modification of the 5-Aminomethyl Moiety
The 5-aminomethyl group is the defining feature of this compound. Its introduction onto the oxazole ring can be achieved through the functionalization of a C-5 substituent.
A common and reliable strategy involves the reduction of a nitrile or an amide group at the C-5 position.
Reduction of a 5-Cyanooxazole: A 4-methyl-1,3-oxazole-5-carbonitrile can be synthesized and subsequently reduced to the corresponding aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reduction of a 5-Carboxamide: A 4-methyl-1,3-oxazole-5-carboxamide can be similarly reduced to the amine.
From a 5-Hydroxymethyl Group: A 5-hydroxymethyl oxazole can be converted to a 5-(halomethyl) derivative (e.g., using SOCl₂ or PBr₃), which can then be subjected to nucleophilic substitution with an amine source, such as in a Gabriel synthesis using potassium phthalimide followed by hydrolysis, or direct amination with ammonia.
From a 5-Carboxylic Acid: The carboxylic acid can be converted to an acyl azide (B81097) via a Curtius rearrangement, which, after hydrolysis, would yield a 5-aminooxazole. This could then potentially be elaborated to the aminomethyl derivative, though this is a more circuitous route.
Nucleophilic Substitution Reactions on Precursors
A primary and versatile route to this compound involves the nucleophilic substitution of a suitable leaving group on a precursor molecule. This strategy typically begins with the synthesis of a 5-(halomethyl) or a similarly activated 4-methyl-1,3-oxazole.
The synthesis often commences with the preparation of 5-(chloromethyl)-4-methyl-1,3-oxazole. This precursor can be synthesized through various methods, including the chloromethylation of 4-methyloxazole derivatives. The reactive chloromethyl group at the 5-position is highly susceptible to nucleophilic attack, making it an excellent electrophile for introducing the aminomethyl functionality. smolecule.com
One direct approach is the reaction of 5-(chloromethyl)-4-methyl-1,3-oxazole with ammonia or a protected amine equivalent. The use of ammonia can lead to the formation of the primary amine directly, though overalkylation to form secondary and tertiary amines can be a competing side reaction. To circumvent this, a protected nitrogen nucleophile, such as potassium phthalimide in the Gabriel synthesis, is often employed. The resulting phthalimide intermediate is then cleaved, typically with hydrazine, to yield the desired primary amine.
An alternative and often cleaner two-step approach involves the displacement of the halide with an azide anion, followed by reduction. For instance, 5-(bromomethyl)oxazole derivatives, prepared from the corresponding 5-(hydroxymethyl)oxazole, undergo efficient displacement with sodium azide to form the 5-(azidomethyl)oxazole intermediate. This azide can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). This two-step sequence is generally high-yielding and avoids the issue of overalkylation.
Table 1: Nucleophilic Substitution Approaches
| Precursor | Reagents | Intermediate | Product | Key Features |
| 5-(Chloromethyl)-4-methyl-1,3-oxazole | 1. Potassium phthalimide2. Hydrazine | 5-(Phthalimidomethyl)-4-methyl-1,3-oxazole | This compound | Gabriel synthesis avoids overalkylation. |
| 5-(Bromomethyl)-4-methyl-1,3-oxazole | 1. Sodium azide (NaN₃)2. LiAlH₄ or H₂/Pd-C | 5-(Azidomethyl)-4-methyl-1,3-oxazole | This compound | High-yielding and clean conversion of the azide to the amine. |
| 5-(Chloromethyl)-4-methyl-1,3-oxazole | Ammonia (NH₃) | - | This compound | Direct but may lead to mixtures of primary, secondary, and tertiary amines. |
Coupling Reactions with Oxazole Carboxylic Acids
A third strategic approach leverages the readily available 4-methyl-1,3-oxazole-5-carboxylic acid as a starting material. This method involves the formation of an amide bond, followed by the reduction of the amide to the desired amine.
The synthesis begins with the activation of the carboxylic acid to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an amine source. The activated carboxylic acid derivative is then reacted with ammonia to form 4-methyl-1,3-oxazole-5-carboxamide.
The subsequent reduction of the primary amide to the corresponding primary amine is a crucial step. organic-chemistry.org Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is a classic and effective reagent for this purpose. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), can also be used and may offer improved selectivity in the presence of other reducible functional groups.
This multi-step approach is robust and allows for the synthesis of a variety of N-substituted analogues by using different primary or secondary amines in the amide formation step. Another variation of this approach involves the Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative to form an isocyanate, which can then be hydrolyzed to the amine. However, the direct reduction of the amide is often more straightforward.
Table 3: Synthesis via Oxazole Carboxylic Acid
| Starting Material | Reagents | Intermediate | Reducing Agent | Product |
| 4-Methyl-1,3-oxazole-5-carboxylic acid | 1. SOCl₂2. NH₃ | 4-Methyl-1,3-oxazole-5-carboxamide | Lithium aluminum hydride (LiAlH₄) | This compound |
| 4-Methyl-1,3-oxazole-5-carboxylic acid | 1. EDC, HOBt2. NH₃ | 4-Methyl-1,3-oxazole-5-carboxamide | Borane-THF (BH₃·THF) | This compound |
Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 1,3 Oxazol 5 Yl Methylamine
Reactivity Profiles of the 5-Aminomethyl Group
The aminomethyl group at the C5 position of the 4-methyl-1,3-oxazole ring is a key functional handle that dictates a significant portion of the molecule's reactivity. Its aliphatic nature, separated from the aromatic oxazole (B20620) core by a methylene bridge, allows it to undergo transformations characteristic of primary amines while also being influenced by the electronic properties of the heterocyclic system.
The oxidation of the 5-aminomethyl group can be envisioned to proceed through several pathways to yield corresponding aldehyde or carboxylic acid derivatives. While strong oxidizing agents like potassium permanganate or chromic acid are known to open the oxazole ring itself, more controlled oxidation can selectively target the aminomethyl side chain pharmaguideline.com.
The primary amine can be oxidized to an imine intermediate, which upon hydrolysis would yield (4-methyl-1,3-oxazol-5-yl)carbaldehyde. Further oxidation of this aldehyde would produce the corresponding 4-methyl-1,3-oxazole-5-carboxylic acid. The reactivity of the methylene unit is analogous to that of a benzylic position, making it susceptible to oxidation under appropriate conditions nih.gov. Substituted oxazoles can also form N-oxides under specific oxidation conditions pharmaguideline.com.
Table 1: Potential Oxidation Products
| Starting Material | Oxidizing Agent (Hypothetical) | Potential Product |
|---|---|---|
| (4-Methyl-1,3-oxazol-5-yl)methylamine | Mild (e.g., MnO₂) | (4-Methyl-1,3-oxazol-5-yl)carbaldehyde |
Reduction of the oxazole ring in this compound would lead to the formation of saturated oxazolidine derivatives. The aromaticity of the oxazole ring imparts a degree of stability, meaning that reduction typically requires catalytic hydrogenation under forcing conditions or the use of potent reducing agents. For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide is a known method for the ring opening of oxazoles semanticscholar.orgtandfonline.com.
Catalytic hydrogenation, for instance using a platinum or rhodium catalyst at elevated pressure and temperature, could saturate the C4=C5 double bond and potentially cleave the O1-C2 bond, leading to ring-opened products pharmaguideline.com. Selective reduction to a stable (4-methyl-1,3-oxazolidin-5-yl)methylamine would necessitate careful selection of catalysts and reaction conditions to avoid cleavage of the heterocyclic ring or side reactions involving the amine group.
The primary amine of the 5-aminomethyl group is a potent nucleophile, enabling a wide array of derivatization reactions. This functionality allows for the synthesis of a diverse library of compounds through reactions with various electrophiles. The amine's reactivity is comparable to other primary amines on heterocyclic scaffolds tandfonline.compharm.or.jp.
Key derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, reacting this compound with acetyl chloride would produce N-((4-methyl-1,3-oxazol-5-yl)methyl)acetamide.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, results in the formation of stable sulfonamides.
Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines, although careful control is needed to prevent over-alkylation.
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amines nih.gov.
These transformations highlight the utility of the aminomethyl group as a versatile anchor point for synthetic elaboration nih.gov.
Table 2: Examples of Amine Derivatization Reactions
| Electrophile | Reagent Class | Product Class |
|---|---|---|
| Acetyl chloride | Acyl Halide | Amide |
| p-Toluenesulfonyl chloride | Sulfonyl Halide | Sulfonamide |
| Benzaldehyde / NaBH₄ | Aldehyde / Reducing Agent | Secondary Amine |
Fundamental Reaction Mechanisms of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is governed by the interplay between the electronegative oxygen and nitrogen atoms, which influences the electron density at the C2, C4, and C5 positions.
Electrophilic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient nature, which is a result of the electronegativity of the oxygen and nitrogen heteroatoms pharmaguideline.com. Such reactions typically require the presence of electron-donating (activating) groups on the ring pharmaguideline.comthepharmajournal.com. The general order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2 pharmaguideline.com.
In the case of this compound, the ring is substituted at the C4 and C5 positions. The C4-methyl group is an electron-donating group, which activates the ring towards electrophilic attack. The C5-aminomethyl group is also considered activating. This leaves the C2 position as the only site for a potential substitution reaction. While C2 is generally the least reactive position for electrophilic attack in an activated ring, it possesses the most acidic proton tandfonline.com. Therefore, an alternative pathway for substitution at C2 involves initial deprotonation with a strong base followed by quenching with an electrophile cutm.ac.inwikipedia.org. The combined activating effects of the C4 and C5 substituents may not be sufficient to overcome the inherent low reactivity of the ring towards common electrophilic aromatic substitution reactions like nitration or halogenation without forcing conditions.
The electron deficiency of the oxazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position, which is positioned between the two electronegative heteroatoms pharmaguideline.comcutm.ac.in. While direct nucleophilic aromatic substitution is rare unless a good leaving group is present, nucleophilic attack often initiates ring-opening processes pharmaguideline.comtandfonline.com.
A characteristic reaction of oxazoles is deprotonation at the C2 position by a strong base, such as butyllithium (BuLi), followed by ring cleavage cutm.ac.inwikipedia.org. This process generates a transient 2-lithio-oxazole, which can exist in equilibrium with a ring-opened isonitrile enolate pharmaguideline.comwikipedia.org. This intermediate is highly reactive and can be trapped by various electrophiles.
Furthermore, the oxazole ring can be cleaved by certain nucleophiles to form other heterocyclic systems. For example, in the presence of ammonia, an oxazole can undergo ring cleavage and subsequent recyclization to form an imidazole pharmaguideline.comtandfonline.com. The substituents at the C4 and C5 positions influence the stability of the intermediates and the propensity for these ring-opening reactions to occur.
Table 3: Summary of Oxazole Ring Reactivity
| Reaction Type | Preferred Position(s) | Influencing Factors | Common Outcome |
|---|---|---|---|
| Electrophilic Substitution | C4 > C5 > C2 (unsubstituted) | Requires activating groups. C2 is the only option for the target compound. | Generally difficult; may proceed via C2-lithiation. |
| Nucleophilic Attack | C2 | Electron deficiency due to adjacent O and N atoms. | Ring-opening is common. |
Pericyclic Reactions: Diels-Alder Cycloadditions and Singlet Oxygen Interactions
The oxazole ring, a key feature of this compound, exhibits characteristics of an electron-rich diene, making it a participant in pericyclic reactions, notably the Diels-Alder cycloaddition. tandfonline.comsemanticscholar.org In these [4+2] cycloaddition reactions, the oxazole ring reacts with dienophiles, such as olefins or acetylenes, to form intermediates that can subsequently rearrange to yield substituted pyridines or furans, respectively. clockss.orgpharmaguideline.com The reaction with olefinic dienophiles typically produces pyridine derivatives. tandfonline.com The initial adduct formed from the cycloaddition is often unstable and undergoes cleavage and subsequent aromatization, which can involve processes like the loss of water or dehydrogenation, to form the final pyridine product. clockss.org
The reactivity of the oxazole core in this compound is significantly influenced by its substituents. The 4-methyl group, being an electron-donating group, increases the electron density of the oxazole ring. This enhanced electron density makes the diene system more nucleophilic and thus more reactive towards dienophiles in the Diels-Alder reaction. youtube.com The 5-methylamine substituent would further contribute to this electron-donating effect.
Oxazoles also react with singlet oxygen (¹O₂), a reactive oxygen species. Phenyl-substituted oxazoles have been shown to react rapidly with ¹O₂, with rate constants in the range of 10⁷–10⁸ M⁻¹ s⁻¹. acs.org Mechanistic studies indicate that electron-donating groups on the oxazole ring enhance its reactivity toward singlet oxygen. For instance, a C-5 methyl-substituted oxazole was found to react six times faster than its unsubstituted counterpart, an effect attributed to the methyl group increasing the electron density at the C-5 position and accelerating the reaction with the electrophilic ¹O₂. acs.org Given the presence of the electron-donating 4-methyl group, this compound is expected to be highly susceptible to photooxidation by singlet oxygen.
| Reaction Type | Reactant | Expected Product Type | Influence of Substituents on this compound |
| Diels-Alder Cycloaddition | Olefinic Dienophile | Pyridine Derivative | The 4-methyl group is electron-donating, increasing the diene's reactivity. tandfonline.comyoutube.com |
| Singlet Oxygen Interaction | Singlet Oxygen (¹O₂) | Triamide Products (via ring cleavage) | The electron-donating 4-methyl group enhances reactivity towards ¹O₂. acs.org |
Photochemical and Electrochemical Reduction Mechanisms
The oxazole ring is susceptible to both photochemical and electrochemical transformations. Photochemical reactions, such as photolysis, can lead to the formation of oxidation products. tandfonline.com For example, irradiation of 2,5-diphenyloxazole in the presence of benzoic acid in ethanol results in photo-oxidation and rearrangement products. tandfonline.comsemanticscholar.org
Electrochemical reduction of the oxazole ring has been observed to occur in protic solvents like methanol. tandfonline.com This polarographic reduction typically targets the C-2 position of the oxazole ring. tandfonline.comsemanticscholar.org However, an alkyl group at the C-2 position is generally not reduced at a dropping mercury electrode. tandfonline.com Reduction of oxazoles can also lead to ring-opening products or the formation of oxazolines. tandfonline.comsemanticscholar.org
More recent studies have explored the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile. organic-chemistry.orgchemistryviews.org This process involves a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org The reaction is performed in an electrochemical cell and avoids the need for external chemical oxidants, presenting a greener alternative for oxazole synthesis. organic-chemistry.orgchemistryviews.org Mechanistic investigations suggest the reaction proceeds through the formation of a vinyl trifluoroacetate intermediate, which then undergoes nucleophilic attack by acetonitrile. organic-chemistry.org Another electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which proceeds via an acyloxyphosphonium ion intermediate generated through anodic oxidation. rsc.org
| Transformation | Method | Key Mechanistic Features | Typical Outcome for Oxazole Ring |
| Photochemical | Photolysis/Irradiation | Formation of oxidation and rearrangement products. tandfonline.comsemanticscholar.org | Ring transformation/oxidation. |
| Electrochemical | Polarographic Reduction | Reduction occurs in a protic solvent, typically at the C-2 position. tandfonline.comsemanticscholar.org | Reduction or ring opening. |
| Electrochemical | Oxidative Cyclization | Ritter-type reaction of ketones and acetonitrile. organic-chemistry.org | Synthesis of the oxazole ring. |
Exploration of Reaction Intermediates in Oxazole Synthesis
The synthesis of the oxazole core, such as that in this compound, can proceed through various pathways involving distinct reactive intermediates.
Role of Ketenimine and Oxazoline (B21484) Intermediates
Oxazoline intermediates are central to several well-established oxazole syntheses. The van Leusen oxazole synthesis, a method for preparing 5-substituted oxazoles, proceeds through a two-step [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov In this reaction, the deprotonated TosMIC adds to the aldehyde, and subsequent intramolecular cyclization forms an oxazoline intermediate. The final oxazole product is then formed by the elimination of p-toluenesulfinic acid (-TosH) from this intermediate. nih.gov Similarly, the iodine-catalyzed synthesis of oxazoles from β-acylamino ketones can be controlled to selectively produce either oxazolines or oxazoles, with the oxazoline being a direct precursor to the oxazole. organic-chemistry.org
Ketenimine intermediates are highly electrophilic species that feature in other synthetic routes to oxazoles. acs.orgresearchgate.net They have been identified, often spectroscopically, in the photochemical rearrangement of isoxazoles to oxazoles. acs.orgnih.gov This transformation is initiated by UV light, which causes homolysis of the O–N bond in the isoxazole, leading to a key acyl azirine intermediate. nih.gov This azirine can then ring-open to form a ketenimine. acs.org While often transient, recent work in continuous flow photochemical reactors has enabled the generation and isolation of these ketenimine intermediates, which can then be used in subsequent reactions to form other heterocyclic structures. acs.orgnih.gov Ketenimines are also implicated as intermediates in the base-induced transformation of 2-acyl-3-alkyl-2H-azirines into oxazoles. organic-chemistry.org
Nitrilium Ion Pathways
Nitrilium ions are another class of reactive intermediates involved in the formation of the 1,3-oxazole ring. One synthetic strategy involves the reaction of alkynes with acetonitrile-stabilized I⁺ ions, generated via electrolysis of iodine in acetonitrile. researchgate.net This is followed by a Ritter-type reaction where the solvent (acetonitrile) adds to the activated alkyne, forming a nitrilium ion intermediate. This intermediate is then attacked by water, and subsequent ring closure yields the 1,3-oxazole. researchgate.net This method allows for the regioselective synthesis of polysubstituted oxazoles from unsymmetrical alkynes. researchgate.net
Azirine Ring-Opening Mechanisms
The ring-opening of strained azirine intermediates is a key step in several synthetic routes to oxazoles. As mentioned, the photochemical isomerization of isoxazoles proceeds via the formation of an acyl azirine intermediate. nih.gov This highly strained three-membered ring can undergo subsequent ring-opening to generate intermediates that lead to the final oxazole product. acs.org
Another pathway involves the base-induced transformation of 2-acyl-2H-azirines. This reaction is initiated by deprotonation, followed by a nucleophilic addition to the imine functionality, which proceeds via a ketenimine intermediate formed from azirine ring-opening. organic-chemistry.org Furthermore, rhodium-catalyzed reactions of 2H-azirines with α-diazo ketones generate transient azirinium ylides. These ylides can undergo irreversible ring opening of the N–C2 bond to form a 2-azabuta-1,3-diene, which can then cyclize to form other heterocycles. nih.gov While this specific example leads to 1,4-oxazines, the principle of azirine ring-opening serves as a versatile strategy for accessing precursors to various nitrogen- and oxygen-containing heterocyles, including oxazoles, by cleavage of the strained C-N bonds. nih.gov
Derivatization and Scaffold Elaboration Strategies for 4 Methyl 1,3 Oxazol 5 Yl Methylamine
Synthesis of Complex Heterocyclic Architectures
The primary amine of (4-methyl-1,3-oxazol-5-yl)methylamine serves as a key functional handle for the construction of fused and linked heterocyclic systems. A prominent strategy involves its use in cyclocondensation reactions to form fused pyrimidine (B1678525) rings, resulting in oxazolo[5,4-d]pyrimidine (B1261902) architectures. This transformation leverages the nucleophilicity of the amine to react with appropriate precursors, leading to the formation of new ring systems with diverse biological potential.
One established pathway involves the reaction of oxazole (B20620) derivatives with other aminoazoles. For instance, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with various 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines proceeds regioselectively to yield sulfonamide products. growingscience.com Subsequent treatment with a base like sodium hydride can induce a cyclocondensation pathway, often involving a Smiles rearrangement, to furnish tricyclic fused systems such as growingscience.comresearchgate.netoxazolo[5,4-d]pyrimidines. growingscience.comresearchgate.net The amine of this compound can similarly participate in reactions with activated pyrimidine precursors or engage in multicomponent reactions to build analogous fused structures. rsc.org
The general approach for synthesizing pyrimidine-fused heterocycles often involves the reaction of an amino-functionalized heterocycle with reagents that provide the necessary carbon atoms to complete the pyrimidine ring. researchgate.net Common methods include reactions with β-dicarbonyl compounds, α,β-unsaturated ketones (chalcones), or other activated synthons. researchgate.net The reaction of this compound with such reagents can lead to the formation of dihydropyrimidine (B8664642) intermediates, which can then be oxidized to the aromatic pyrimidine ring.
Furthermore, the amine can be used as a nucleophile to link the oxazole scaffold to other pre-formed heterocyclic rings. For example, it can be reacted with halo-substituted heterocycles (e.g., chloropyrimidines, chlorotriazines) in nucleophilic aromatic substitution (SNAr) reactions. Another powerful linking strategy is the use of click chemistry, where the amine can be converted to an azide (B81097) and subsequently reacted with an alkyne-functionalized heterocycle to form a stable 1,2,3-triazole linker. nih.govmdpi.com These methods allow for the modular assembly of complex molecules where the oxazole moiety is a key component. nih.govnih.gov
| Starting Material Class | Reagent/Reaction Type | Resulting Heterocyclic Architecture | Reference |
|---|---|---|---|
| Amino-functionalized Oxazole | Cyclocondensation with β-dicarbonyl compounds | Oxazolo[5,4-d]pyrimidine | growingscience.comresearchgate.net |
| Amino-functionalized Oxazole | Michael addition with chalcones followed by cyclization | Fused Dihydropyrimidines | researchgate.net |
| Azido-functionalized Oxazole | 1,3-Dipolar cycloaddition ('Click Chemistry') | 1,2,3-Triazole-linked bi-heterocycles | nih.govmdpi.com |
| Amino-functionalized Oxazole | Nucleophilic aromatic substitution with chloropyrimidines | Pyrimidinyl-amino-oxazoles | rsc.org |
Preparation of Polyoxazole-Based Structures and Peptidomimetics
Heterocyclic scaffolds are frequently employed in the design of peptidomimetics to overcome the limitations of natural peptides, such as poor bioavailability and enzymatic degradation. nih.gov The 1,3-oxazole ring is a valuable component in this context, serving as a rigid scaffold or a bioisosteric replacement for the labile amide bond. lifechemicals.com The this compound building block is well-suited for incorporation into peptide-like structures using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov
In a typical SPPS workflow, the amine function of the oxazole building block can be coupled to the carboxylic acid of a resin-bound amino acid using standard peptide coupling reagents. nih.gov Alternatively, the amine can be protected (e.g., with Fmoc or Boc) and the molecule can be functionalized with a carboxylic acid to be used as a non-canonical amino acid analogue in the synthesis chain. This incorporation provides conformational constraint and introduces a stable, non-peptidic linkage into the backbone, enhancing resistance to proteases. researchgate.net
The utility of heterocyclic methylamines in peptidomimetics has been demonstrated with related structures. For example, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives have been successfully incorporated into short peptides via SPPS, serving as analogues for dipeptides like Gly-Gly. rsc.org This highlights a parallel strategy for this compound, where it can be used to mimic peptide turns or to present side-chain functionalities in a defined spatial orientation, crucial for interaction with biological targets. nih.gov
| Strategy | Description | Key Advantage | Reference |
|---|---|---|---|
| Direct Coupling in SPPS | The primary amine of the oxazole building block is coupled to the growing peptide chain on a solid support. | Introduces a non-peptidic, protease-resistant linkage. | nih.gov |
| Non-Canonical Amino Acid Analogue | The oxazole unit is functionalized with both protected amine and carboxylic acid groups for use as a monomer in SPPS. | Provides conformational rigidity and novel side-chain orientations. | researchgate.net |
| Dipeptide Bioisostere | The oxazole-methylamine unit replaces a dipeptide segment within a sequence. | Increases metabolic stability while mimicking the spatial arrangement of the original peptide. | rsc.org |
Tailoring Molecular Properties through Strategic Derivatization
Strategic derivatization of the this compound core allows for the fine-tuning of critical molecular properties, including solubility, lipophilicity, metabolic stability, and target binding affinity. Modifications can be directed at the primary amine, the methyl group on the oxazole ring, or by introducing substituents at the C2 position of the oxazole.
Derivatization of the primary amine is the most common approach. Acylation, sulfonylation, reductive amination, and urea (B33335)/thiourea (B124793) formation are straightforward reactions that introduce a wide range of functional groups. These modifications can profoundly impact a molecule's physicochemical properties and its interaction with biological targets. For instance, converting the amine to an amide can introduce hydrogen bond donors and acceptors, potentially improving binding affinity. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to predict how derivatization affects electronic properties like the HOMO-LUMO energy gap, which relates to the molecule's reactivity and stability. researchgate.net This theoretical guidance can help in the rational design of derivatives with desired characteristics. Experimental studies on related oxazole systems have shown that modifications, such as converting an open-chain intermediate to a cyclized 1,3-oxazole, can significantly decrease toxicity while modulating biological activity. nih.gov Similarly, derivatization of other heterocyclic scaffolds has been shown to modulate activity against specific targets, such as protein kinases or microtubules, demonstrating the power of this approach. nih.govmdpi.com
| Modification Site | Reaction Type | Potential Property Change | Reference |
|---|---|---|---|
| Primary Amine | Acylation / Sulfonylation | Modulates polarity, lipophilicity, and hydrogen bonding capacity. | nih.gov |
| Primary Amine | Reductive Amination | Introduces substituted secondary or tertiary amines, altering basicity and steric profile. | nih.gov |
| Oxazole Ring (C2) | Synthesis from different precursors | Introduces diverse substituents (aryl, alkyl) to explore new binding pockets. | nih.gov |
| Methyl Group (C4) | Functionalization (e.g., halogenation) | Can alter metabolic stability and electronic properties of the ring. | researchgate.net |
Incorporation into Combinatorial Libraries and DNA-Encoded Chemical Libraries
Combinatorial chemistry enables the rapid synthesis of large numbers of compounds for high-throughput screening. nih.gov this compound is an excellent building block for both traditional combinatorial libraries and DNA-Encoded Chemical Libraries (DELs) due to its reactive primary amine. mdpi.org
In DEL synthesis, a chemical building block is covalently attached to a unique DNA oligonucleotide that serves as an amplifiable barcode for its identity. nih.gov The synthesis typically proceeds in a "split-and-pool" fashion, where a pool of DNA-linked scaffolds is split into portions, each is reacted with a unique building block, and then the portions are pooled back together. rsc.org The primary amine of this compound is ideally suited for the most common reaction in DEL synthesis: amide bond formation. thieme.com In this step, the amine reacts with a library of carboxylic acids that are themselves attached to the DNA barcode, or the amine is part of a DNA-linked scaffold that reacts with a library of carboxylic acid building blocks. rsc.orgnih.gov
The DNA-compatible reaction conditions required for DEL synthesis, often performed in aqueous environments, have been optimized for reactions like amide coupling and Suzuki-Miyaura cross-coupling. researchgate.net The versatility of the oxazole-methylamine scaffold allows it to be used as an initial building block attached to a DNA "headpiece" or as a subsequent building block that adds diversity to a growing library. nih.gov Its incorporation into DELs allows for the exploration of vast chemical space to identify novel ligands for protein targets. rsc.org
| Library Type | Role of this compound | Key Reaction | Reference |
|---|---|---|---|
| Solid-Phase Combinatorial Library | Scaffold or building block attached to a resin support. | Amide coupling, reductive amination, urea formation. | mdpi.org |
| DNA-Encoded Chemical Library (DEL) | Building block coupled to a DNA-linked scaffold. | Amide bond formation with DNA-linked carboxylic acids. | thieme.com |
| DNA-Encoded Chemical Library (DEL) | Core scaffold linked to DNA, with the amine used for further diversification. | Amide bond formation with a library of carboxylic acids. | rsc.orgnih.gov |
Computational and Theoretical Chemistry Studies of 4 Methyl 1,3 Oxazol 5 Yl Methylamine and Oxazole Analogues
Quantum Chemical Methodologies
Quantum chemical methods are central to the computational study of oxazole (B20620) derivatives, offering a framework to explore their behavior and properties from first principles.
Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of organic molecules, including oxazole derivatives. irjweb.com This approach is used to predict optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity parameters. irjweb.comirjweb.com A common functional used for these calculations is Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G++(d,p). irjweb.comirjweb.com
DFT calculations are crucial for understanding the relationship between the electronic structure and the physical-chemical properties of oxazole derivatives. scimatic.orgscispace.com Key parameters derived from these calculations include the HOMO-LUMO energy gap (ΔE), which is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally suggests higher reactivity. irjweb.comresearchgate.net For one studied oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating significant chemical reactivity. irjweb.com
Other important parameters that can be calculated using DFT include ionization potential, electron affinity, chemical potential (μ), global chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide quantitative measures of a molecule's tendency to accept or donate electrons, offering insights into its reaction tendencies. irjweb.comnih.gov For example, the nitrogen atom in the oxazole ring is often predicted to be the main basic center based on electron density calculations. scispace.comresearchgate.net Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visually represent the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com
Table 1: Calculated Reactivity Parameters for an Oxazole Derivative using DFT/B3LYP/6-311G++(d,p)
| Parameter | Value (eV) |
| HOMO Energy | -5.6518 |
| LUMO Energy | -0.8083 |
| Energy Gap (ΔE) | 4.8435 |
| Electro negativity (χ) | -3.2300 |
| Global Hardness (η) | 2.4217 |
| Chemical Potential (μ) | 3.2300 |
| Global Electrophilicity Index (ω) | 2.1540 |
| Data sourced from a study on an N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine derivative. irjweb.com |
Molecular Electron Density Theory (MEDT) is a powerful framework for analyzing chemical reactivity and reaction mechanisms by studying the changes in electron density along a reaction path. mdpi.com This theory is particularly useful for understanding cycloaddition reactions, in which oxazoles can participate. nih.govnumberanalytics.comresearchgate.net For instance, the hetero-Diels-Alder (HDA) reaction involving oxazole analogues has been investigated using MEDT to understand the molecular mechanism and factors controlling selectivity. mdpi.comnih.govresearchgate.net
MEDT studies involve analyzing DFT-based reactivity indices, the electron localization function (ELF), and the global electron density transfer (GEDT) at the transition state structures (TSs). mdpi.comresearchgate.net The analysis of GEDT can reveal the polar nature of a reaction, which often accounts for low activation energies. nih.govresearchgate.net By examining the flow of electron density between reacting species, MEDT can explain the regio- and stereoselectivity observed experimentally. nih.govnih.gov For example, in the HDA reaction between an ambident heterodiene and a non-symmetric ether, MEDT analysis revealed that the high polar nature of the reaction, supported by a high GEDT value at the transition state, was responsible for a very low activation energy. nih.govresearchgate.net This approach provides a more detailed understanding of reaction pathways than can be achieved by focusing solely on molecular orbital interactions.
Predictive Spectroscopic Characterization
Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable tool for structural elucidation and characterization. These theoretical spectra can be compared with experimental data to confirm the identity and structure of newly synthesized compounds.
Theoretical IR spectra for oxazole analogues can be calculated using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. icm.edu.pl These calculations provide the vibrational frequencies and corresponding modes of the molecule. researchgate.net The computed frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis. icm.edu.pl This allows for a precise correlation between specific vibrational bands and the motions of particular functional groups within the molecule, such as C-H, C=N, and C-O stretching and bending modes in the oxazole ring. icm.edu.plresearchgate.net
Table 2: Representative Comparison of Calculated and Experimental IR Frequencies for a Thiazole Analogue
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3681 | 3402 |
| C-H Stretch (ring) | 3086 | 3076 |
| C-H Stretch (methyl) | 2994 | 2945 |
| Data adapted from a study on 4-methyl-5-thiazoleethanol, an analogue of oxazole derivatives. icm.edu.pl |
The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structural analysis. researchgate.netipb.pt The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for calculating NMR isotropic chemical shifts. researchgate.netresearchgate.net The calculated shifts are reported in ppm relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.net
These theoretical calculations can help in the assignment of complex spectra and are particularly useful for distinguishing between isomers. researchgate.net For oxazole and its derivatives, computational predictions can accurately model the chemical shifts for the protons at the C2, C4, and C5 positions of the oxazole ring. rsc.orgchemicalbook.com The correlation between theoretical and experimental chemical shifts is often very good, aiding in the unequivocal structural confirmation of synthesized oxazole compounds. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for the Oxazole Ring
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | ~7.9 |
| H-4 | ~7.1 |
| H-5 | ~7.7 |
| Values are general approximations based on experimental data for the parent oxazole ring. rsc.orgchemicalbook.com |
The electronic absorption properties of oxazole derivatives can be investigated using computational methods to predict their UV-Vis spectra. globalresearchonline.netresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.gov Other methods like Configuration Interaction Singles (CIS) and ZINDO can also be employed for comparison. nih.gov
These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. researchgate.net The absorption maxima of oxazole derivatives are typically found in the range of 355–495 nm, depending on the specific substituents and the extent of conjugation in the molecule. globalresearchonline.net Studies on oxazole itself show intense absorption bands centered around 6.3 eV (~197 nm) and 7.5 eV (~165 nm). researchgate.netiaea.org Computational predictions of UV-Vis spectra are valuable for understanding how structural modifications affect the electronic and optical properties of these compounds. rsc.org
Table 4: Comparison of Experimental and Calculated UV-Vis λmax (nm) for a Pyrazole (B372694) Azo Dye Analogue
| Experimental λmax | Calculated λmax (TD-DFT) | Calculated λmax (CIS) | Calculated λmax (ZINDO) |
| 345 | 344.99 | 308.4 | 336.04 |
| 239 | 240.96 | 240.06 | 235.78 |
| 216 | - | 222.27 | 288.72 |
| Data adapted from a computational study on a pyrazole azo dye, illustrating the application of different computational methods. nih.gov |
Role of 4 Methyl 1,3 Oxazol 5 Yl Methylamine As a Strategic Building Block in Organic Synthesis
Foundation for the Synthesis of Advanced Chemical Entities
The inherent reactivity of the methylamine (B109427) group, coupled with the stability and electronic properties of the 4-methyl-1,3-oxazole core, makes (4-Methyl-1,3-oxazol-5-yl)methylamine a foundational component in the assembly of advanced chemical structures. Organic chemists utilize this building block to introduce the 4-methyl-5-(aminomethyl)oxazole moiety into larger molecular frameworks, a substructure that is prevalent in many biologically active compounds.
The primary amine functionality serves as a versatile handle for a wide range of chemical transformations. It readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. These reactions allow for the facile linkage of the oxazole (B20620) core to various other molecular fragments, paving the way for the synthesis of libraries of compounds with diverse functionalities. For instance, its reaction with carboxylic acids or their derivatives leads to the formation of amides, a common linkage in many pharmaceutical agents.
Furthermore, the oxazole ring itself can influence the properties of the resulting molecules. It can act as a bioisosteric replacement for other functional groups, such as esters or amides, potentially improving pharmacokinetic or pharmacodynamic properties. The nitrogen and oxygen heteroatoms in the ring can also participate in hydrogen bonding interactions, which is crucial for molecular recognition and binding to biological targets.
A notable application of this building block is in the synthesis of derivatives that have shown potential in medicinal chemistry. For example, derivatives of similar oxazole structures have been investigated for their activity as enzyme inhibitors. While direct synthesis from this compound is not always explicitly detailed in readily available literature, the structural motif is a key component of more complex molecules under investigation.
| Reaction Type | Reactant | Resulting Linkage | Significance |
| N-Acylation | Carboxylic Acid / Acyl Chloride | Amide | Formation of peptide-like bonds, common in pharmaceuticals. |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Introduction of alkyl substituents for modulating lipophilicity. |
| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | Creation of diverse amine derivatives. |
| Urea/Thiourea Formation | Isocyanate / Isothiocyanate | Urea / Thiourea | Important functional groups in bioactive molecules. |
Contribution to the Design and Assembly of Complex Natural Products
While the direct incorporation of this compound into the total synthesis of a complex natural product is not extensively documented in publicly accessible research, the 4-methyl-5-substituted oxazole core is a recurring motif in a number of natural products, particularly those of marine origin. These natural products often exhibit significant biological activities, making their synthesis a key objective for organic chemists.
The presence of the oxazole ring in these natural products suggests that building blocks like this compound are highly valuable synthons for their construction. Synthetic strategies often involve the coupling of pre-functionalized heterocyclic building blocks to assemble the carbon skeleton of the target natural product. The methylamine group on the building block provides a convenient attachment point for such coupling reactions.
For example, the synthesis of analogs of natural products containing the oxazole moiety can be envisioned starting from this compound. By modifying the amine functionality and coupling it with other synthetic intermediates, chemists can generate a library of natural product-like molecules for biological screening. This approach is instrumental in identifying new therapeutic leads and understanding the structure-activity relationships of these complex molecules.
Application in the Development of Specialty Chemicals and Materials
The utility of this compound extends beyond medicinal chemistry into the realm of specialty chemicals and materials science. The unique combination of a heterocyclic ring and a reactive functional group allows for its incorporation into polymers and other materials to impart specific properties.
The primary amine can act as a monomer or a cross-linking agent in polymerization reactions. For instance, it can react with difunctional acyl chlorides or epoxides to form polyamides or epoxy resins, respectively. The inclusion of the oxazole ring in the polymer backbone can influence properties such as thermal stability, solubility, and chelating ability.
Moreover, the oxazole nucleus can be a platform for the development of functional materials. For example, oxazole-containing compounds have been explored for their potential as fluorescent dyes and ligands for metal catalysts. The ability to easily modify the amine group of this compound allows for the fine-tuning of the electronic and photophysical properties of such materials. While specific large-scale industrial applications of this particular compound are not widely reported, its potential as a building block for creating novel materials with tailored properties is an active area of research.
Utility in Research on Enzyme Inhibitors and Receptor Ligands as Chemical Probes
This compound serves as a valuable scaffold for the design and synthesis of chemical probes to study biological systems. Its derivatives are being investigated as potential enzyme inhibitors and receptor ligands. The 4-methyl-1,3-oxazole core can mimic or interact with biological targets, while the exocyclic methylamine group provides a point for derivatization to optimize binding affinity and selectivity.
For instance, related oxazole-containing compounds have been explored as inhibitors of enzymes such as carbonic anhydrase and monoamine oxidase. The general strategy involves using the oxazole core as a central scaffold and attaching various functional groups to the amine to interact with specific residues in the active site of the target enzyme.
Similarly, in the development of receptor ligands, the oxazole moiety can serve as a key pharmacophoric element. The ability to systematically modify the structure of this compound allows for the exploration of the chemical space around a particular receptor binding pocket. This approach is crucial for identifying potent and selective ligands that can be used to probe the function of receptors and to develop new therapeutic agents.
The table below summarizes the utility of derivatives of similar oxazole structures as chemical probes:
| Biological Target Class | Potential Application | Rationale for Use of Oxazole Scaffold |
| Enzymes (e.g., Kinases, Proteases) | Enzyme Inhibitors | The oxazole ring can act as a bioisostere and participate in key binding interactions within the active site. |
| G-Protein Coupled Receptors (GPCRs) | Receptor Agonists/Antagonists | The heterocyclic nature of the oxazole can be crucial for recognition and binding to the receptor. |
| Ion Channels | Channel Modulators | The overall structure and electronic properties of oxazole derivatives can influence ion channel gating and function. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Methyl-1,3-oxazol-5-yl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, oxazole derivatives are often synthesized via cyclocondensation of precursors like acyl chlorides or nitriles with amines under acidic or basic conditions. In one protocol, 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one was used as a key intermediate for further functionalization . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalytic systems (e.g., Lewis acids like ZnCl₂) to improve yield and purity.
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare ¹H/¹³C NMR shifts with known oxazole derivatives (e.g., characteristic downfield shifts for oxazole protons at δ 7.5–8.5 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns.
- Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N ratios.
- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they experimentally determined?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in water, DMSO, or ethanol, followed by UV-Vis quantification or gravimetric analysis. Methylamine derivatives often show moderate aqueous solubility due to the amine group .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC or TLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Substituent Variation : Replace the methyl group on the oxazole ring with bioisosteres (e.g., trifluoromethyl, pentafluorosulfanyl) to modulate lipophilicity and target binding, as demonstrated in dopamine D3 antagonist studies .
- Functional Group Addition : Introduce sulfonamide or cyano groups at the 4-position of the oxazole ring to enhance anticancer activity, as seen in N-(4-cyano-1,3-oxazol-5-yl) sulfonamide derivatives .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs .
Q. What crystallographic challenges arise in resolving the hydrogen-bonding network of this compound, and how are they addressed?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) with cryocooling to mitigate thermal motion artifacts.
- Software Tools : Refine structures via SHELXL-2018, applying restraints for disordered amine groups. Validate hydrogen bonds using graph-set analysis (e.g., Etter’s rules for R₁²(5) motifs) .
- Contradictions : If hydrogen-bonding patterns conflict with computational models (e.g., DFT-optimized geometries), re-examine electron density maps for missed weak interactions (e.g., C–H···O bonds) .
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ variability) be systematically analyzed?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line selection (e.g., MCF-7 vs. HeLa), incubation time (24–72 hr), and endpoint detection (MTT vs. ATP luminescence).
- Data Normalization : Use Z-factor analysis to assess assay robustness. For example, derivatives with GI₅₀ >100 µM in some studies may require structural optimization to improve membrane permeability .
- Meta-Analysis : Apply multivariate regression to identify physicochemical predictors (e.g., logP, polar surface area) of activity outliers .
Q. What computational methods are effective in predicting the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Methylamine derivatives often undergo N-demethylation or oxidation via CYP3A4 .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic products via LC-MS/MS in hepatocyte models .
Tables for Key Data
Table 1 : Synthetic intermediates for this compound derivatives
| Intermediate | CAS Number | Key Reaction Step | Reference |
|---|---|---|---|
| 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one | 1542746-09-7 | Friedel-Crafts acylation | |
| N-(4-Cyano-1,3-oxazol-5-yl)sulfonamide | N/A | Cyclocondensation with sulfonyl chloride |
Table 2 : Crystallographic parameters for oxazole derivatives
| Compound | Space Group | Hydrogen Bonds (Å) | Software Used |
|---|---|---|---|
| This compound | P2₁/c | N–H···O (2.89) | SHELXL-2018 |
| Analog with trifluoromethyl substitution | C2/c | C–H···F (3.12) | OLEX2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
